

4-Chlorothieno[3,2-d]pyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorothieno[3,2-d]pyrimidine

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An In-depth Technical Guide to **4-Chlorothieno[3,2-d]pyrimidine**: Structure, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Chlorothieno[3,2-d]pyrimidine**, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to provide field-proven insights into its chemical properties, synthesis, reactivity, and critical role as a scaffold in the development of novel therapeutics.

Core Molecular Profile and Structural Elucidation

4-Chlorothieno[3,2-d]pyrimidine is a fused heterocyclic system where a thiophene ring is fused to a pyrimidine ring. Its formal IUPAC name is **4-chlorothieno[3,2-d]pyrimidine[1]**. The molecule's strategic importance stems from the electrophilic nature of the C4 position, which is activated by the adjacent nitrogen atoms of the pyrimidine ring, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions.

Chemical Structure and Identification

The core structure consists of a bicyclic aromatic system. Understanding its notation is fundamental for interpreting spectroscopic data and predicting reactivity.

Caption: 2D Structure of **4-Chlorothieno[3,2-d]pyrimidine**.

Table 1: Key Identifiers and Properties

Property	Value	Source
IUPAC Name	4-chlorothieno[3,2-d]pyrimidine	[1]
CAS Number	16269-66-2	[1]
Molecular Formula	C ₆ H ₃ ClN ₂ S	[1]
Molecular Weight	170.62 g/mol	[1]
Appearance	Dark brown solid / Crystalline powder	[2] [3]
Melting Point	125 °C	[3]
Boiling Point	285.7±20.0 °C (Predicted)	[3]
Density	1.531±0.06 g/cm ³ (Predicted)	[3]
SMILES	C1=CSC2=C1N=CN=C2Cl	[1]

| InChI Key | TWTODSLDHCDLDR-UHFFFAOYSA-N | [\[1\]](#) |

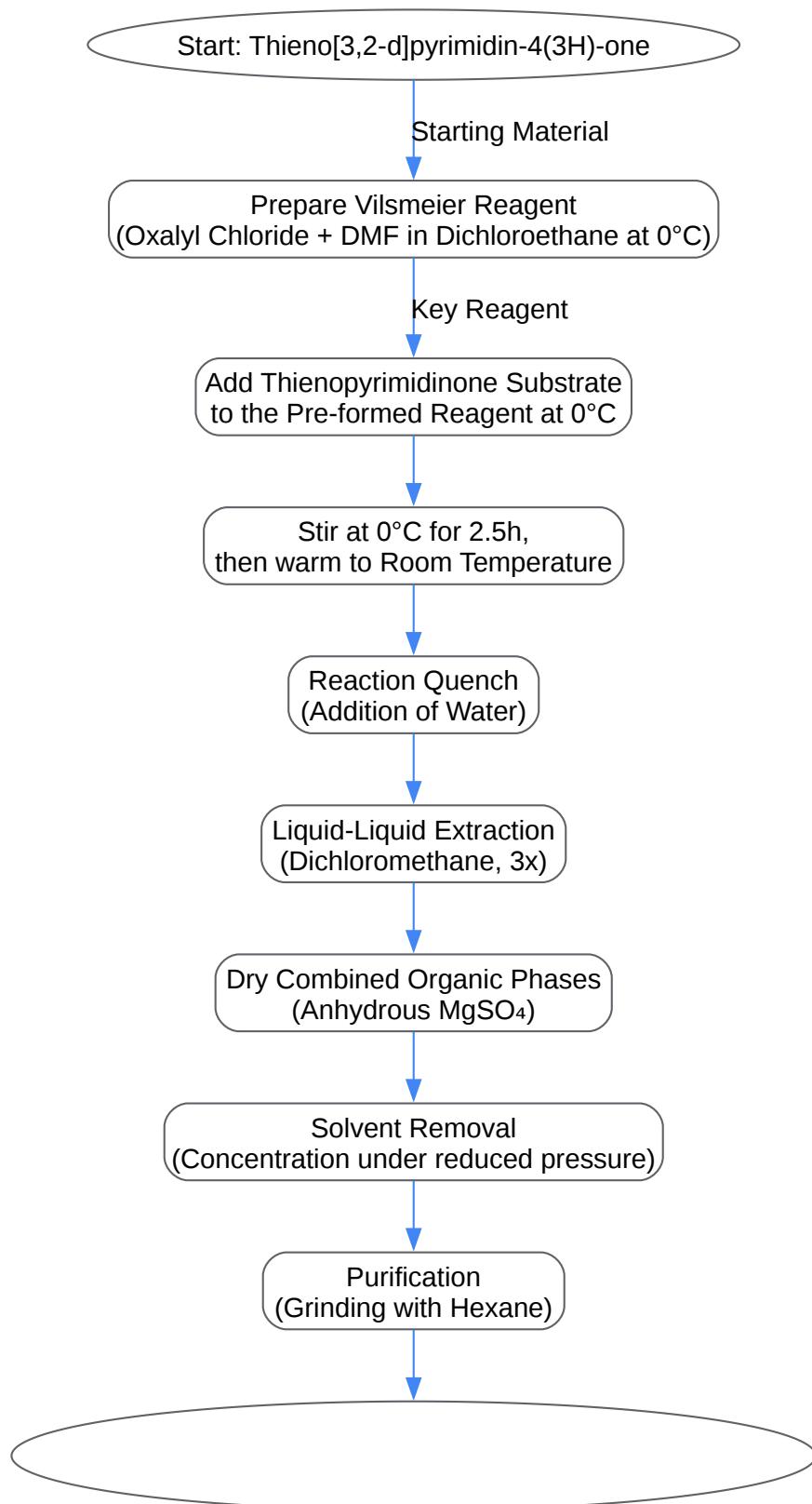
Synthesis and Mechanistic Insights

The reliable synthesis of **4-Chlorothieno[3,2-d]pyrimidine** is crucial for its availability as a starting material. The most common and high-yielding laboratory-scale synthesis involves the chlorination of the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocol: Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one

This protocol is a robust method that reliably produces the target compound in high yield. The causality behind each step is critical for success and reproducibility.

Workflow Diagram

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Caption: High-level workflow for the synthesis of **4-Chlorothieno[3,2-d]pyrimidine**.

Step-by-Step Methodology:[\[2\]](#)

- Reagent Preparation (Vilsmeier-Haack Reagent Formation): To a flask containing 150 mL of dichloroethane, add dimethylformamide (DMF) (15.4 mL, 197.13 mmol). Cool the reaction system to 0 °C using an ice bath.
 - Expertise & Experience: Cooling is critical to control the highly exothermic reaction between DMF and oxalyl chloride, preventing degradation and side reactions.
- Vilsmeier Reagent Synthesis: Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise to the cooled solution. The formation of a white, gel-like substance (the Vilsmeier reagent) will be observed.
- Substrate Addition: Once the reagent has formed, add 3H-thieno[3,2-d]pyrimidin-4-one (15 g, 98.57 mmol) to the mixture in portions.
- Reaction: Stir the reaction mixture at 0 °C for 2.5 hours, then allow it to gradually warm to room temperature and continue stirring until completion (monitored by TLC).
- Work-up & Quenching: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3 x 300 mL).
 - Trustworthiness: The use of a threefold extraction ensures maximum recovery of the product from the aqueous layer.
- Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and remove the solvent by concentration under reduced pressure.
- Purification: Grind the resulting residue with 200 mL of hexane to precipitate the product. Filter to afford **4-chlorothieno[3,2-d]pyrimidine** as a dark brown solid (16.7 g, 99% yield).
 - Self-Validation: The protocol's trustworthiness is confirmed by product characterization. The reported product was verified by ¹H NMR and LC-MS.[\[2\]](#)

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), 7.78 (d, J = 5.2 Hz, 1H).[\[2\]](#)

- LC-MS: Molecular ion peak m/z 173.2 ([M+H]⁺).[\[2\]](#)

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of **4-Chlorothieno[3,2-d]pyrimidine** is dominated by the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (S_nAr), allowing for the facile introduction of a wide array of functional groups.

Caption: General reaction scheme for S_nAr at the C4 position.

This reactivity is the cornerstone of its application in medicinal chemistry. By varying the nucleophile, chemists can rapidly generate libraries of analogues to explore structure-activity relationships (SAR). For example, reactions with various amines are used to synthesize potent kinase inhibitors, while reactions with phenols can yield arylether derivatives.[\[4\]](#)[\[5\]](#) Furthermore, the thieno[3,2-d]pyrimidine core can undergo other reactions, such as carboxylation at the C6 position, to provide another handle for derivatization.[\[6\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The thieno[3,2-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, often serving as an ATP-competitive hinge-binder in kinases.

Kinase Inhibition

The scaffold is a key component in the design of inhibitors for numerous kinases. Analogs of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (a related scaffold) have shown potent inhibition of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy.[\[5\]](#) The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases. The 4-chloro position provides the key attachment point for introducing moieties that confer potency and selectivity.

Antiplasmodial Agents

Malaria remains a significant global health threat, and new drugs are urgently needed. Based on a hit compound, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and showed dual-stage activity against both the blood stage of *P. falciparum* and the liver stage of *P. berghei*.^[4] This demonstrates the scaffold's versatility beyond oncology.

Sirtuin (SIRT) Inhibition

Derivatives of **4-Chlorothieno[3,2-d]pyrimidine** have been developed as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are histone deacetylases involved in cellular regulation and are targets for metabolic diseases and cancer.^[6] In this context, the core was first carboxylated, and the resulting acid was converted to an amide, which served as a versatile intermediate for further diversification at the C4 position.^[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4-Chlorothieno[3,2-d]pyrimidine** is essential.

Table 2: GHS Hazard Information

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Source: Aggregated GHS information from PubChem.^[1]

Handling Recommendations

- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.^[7]
- Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.^[7] Ensure eyewash stations and safety showers are readily accessible.^[7]

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid dust formation.[7]

Storage

- Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Some suppliers recommend freezer storage at -20°C.[8]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

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- To cite this document: BenchChem. [4-Chlorothieno[3,2-d]pyrimidine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095853#4-chlorothieno-3-2-d-pyrimidine-chemical-properties-and-structure>]

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